![molecular formula C15H12N4O3S B2980797 8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-62-3](/img/structure/B2980797.png)
8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[1,2-a][1,3,5]triazin-4-one is a class of compounds that belong to the larger family of pyridopyrimidines . Pyridopyrimidines are important in the field of medicinal chemistry due to their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .
Synthesis Analysis
While specific synthesis methods for “8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” are not available, pyridopyrimidines are generally synthesized from 5-acetyl-4-aminopyrimidines . The Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Heterocyclic compounds, including pyrido[1,2-a][1,3,5]triazines, are synthesized through various methods, highlighting the diversity in chemical structures and potential applications in medicinal chemistry. The synthesis often involves cyclisation techniques and explores the effects of substituents on the properties of the compounds. For instance, studies on polysubstituted dihydrofuro and dihydropyrano pyridines derived from 1,2,4-triazines indicate advancements in synthetic methods that could be applicable to the compound , providing a pathway for the creation of complex molecular structures with potential biological activity (Hajbi et al., 2007).
Antifungal and Antimicrobial Activities
The triazine framework, when incorporated into heterocyclic compounds, has been explored for its potential antifungal and antimicrobial properties. Research into pyrido[3,4-e]-1,2,4-triazines, among others, demonstrates the bioactivity of such compounds against various strains of fungi and bacteria, suggesting the potential for developing new therapeutic agents (Reich et al., 1989).
Drug Delivery Systems
Compounds related to 8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one have been studied for their utility in drug delivery systems. The design of such systems often involves the encapsulation of lipophilic molecules within water-soluble frameworks, enabling the targeted delivery of therapeutic agents. This approach has been exemplified in the development of metalla-cages for the delivery of pyrenyl derivatives, demonstrating the versatility of triazine-based compounds in facilitating drug delivery (Mattsson et al., 2010).
Material Science Applications
The structural properties of triazine-based compounds, including photoluminescence and the ability to form stable complexes, have been leveraged in materials science. For example, covalent triazine frameworks exhibit significant CO2 adsorption capacities and photoluminescent properties, making them suitable for applications in gas storage and as sensors for nitroaromatics, demonstrating the compound's potential utility beyond biomedical applications (Bhunia et al., 2016).
Eigenschaften
IUPAC Name |
8-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-10-6-7-18-13(8-10)16-14(17-15(18)20)23-9-11-2-4-12(5-3-11)19(21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWMYOGFXSNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

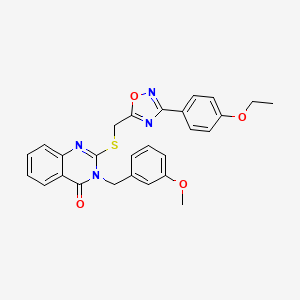

![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2980718.png)
![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)
![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)
![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)

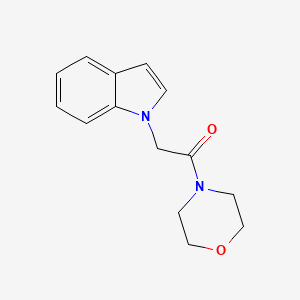
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)
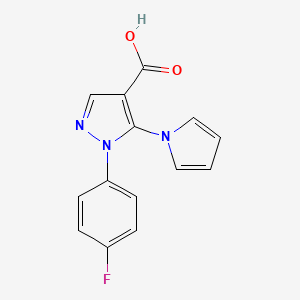
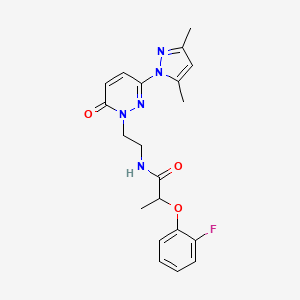
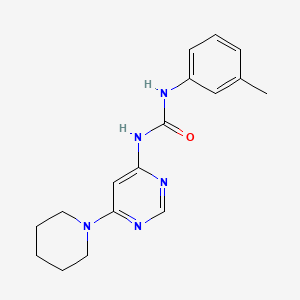
![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)